![molecular formula C16H16N2O3 B5749219 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive compounds. It was first synthesized in the 1960s and gained popularity in the early 2000s as a recreational drug. However, due to its potential for abuse and toxicity, it has been banned in many countries. In recent years, MDPV has gained attention in scientific research for its potential therapeutic applications.
作用機序
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin in the brain. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their reuptake and increasing their levels in the brain. This leads to an increase in the release of these neurotransmitters, resulting in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been found to have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been found to have neurotoxic effects, damaging the dopamine and serotonin systems in the brain.
実験室実験の利点と制限
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has several advantages for use in lab experiments. It can be easily synthesized and has a high potency, allowing for smaller doses to be used in experiments. However, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has several limitations, including its potential for abuse and toxicity. It is also difficult to control the dose and duration of exposure in experiments.
将来の方向性
There are several future directions for research on 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. Further research is needed to determine the safety and efficacy of 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone in these conditions. Another area of interest is the neurotoxic effects of 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone and the mechanisms underlying these effects. Understanding these mechanisms could lead to the development of treatments for the damage caused by 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. Additionally, research is needed to develop better methods for controlling the dose and duration of exposure in lab experiments.
合成法
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone can be synthesized through several methods, including the Leuckart reaction, Friedel-Crafts acylation, and reductive amination. The Leuckart reaction is the most common method used for the synthesis of 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone. It involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with ammonium formate and formic acid to produce the intermediate 3,4-methylenedioxyphenyl-2-propanone. This intermediate is then reacted with 4-methylphenylamine and 3-nitrobenzaldehyde to produce 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone.
科学的研究の応用
3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted on rats, 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone was found to have antidepressant-like effects by increasing the levels of serotonin and dopamine in the brain. Another study found that 3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone could reduce anxiety-like behavior in rats.
特性
IUPAC Name |
3-(4-methylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12-5-7-14(8-6-12)17-10-9-16(19)13-3-2-4-15(11-13)18(20)21/h2-8,11,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOWFHHPAXCALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749137.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B5749158.png)


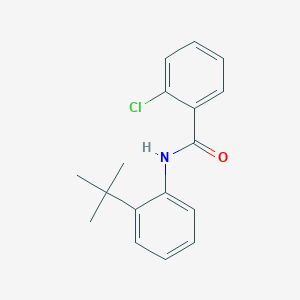

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5749190.png)
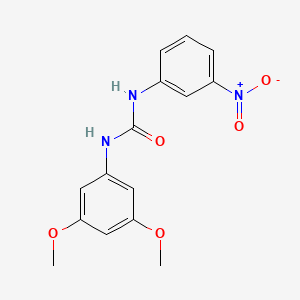
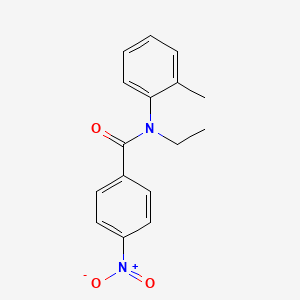
![1-{4-amino-2-[(3-chloro-4-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5749211.png)
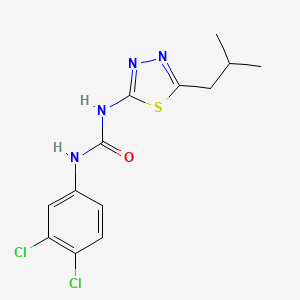
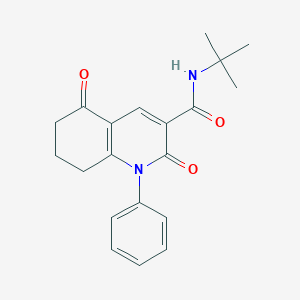
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)
